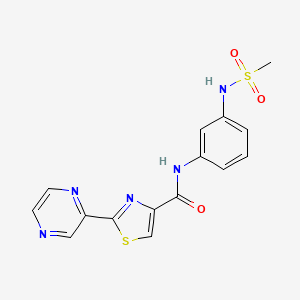

N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

N-(3-(Methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyrazine ring and at position 4 with a carboxamide group linked to a 3-(methylsulfonamido)phenyl moiety. This structure combines a sulfonamide group (known for enhancing pharmacokinetic properties) with pyrazine and thiazole rings, which are common in bioactive molecules.

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S2/c1-25(22,23)20-11-4-2-3-10(7-11)18-14(21)13-9-24-15(19-13)12-8-16-5-6-17-12/h2-9,20H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKWFEKMIBTDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core thiazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing thiazole:

About N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

- This compound This compound has a molecular weight of 375.4 and the molecular formula C15H13N5O3S2 .

Thiazole Derivatives as Potential Antimicrobial Agents

- Thiazoles have demonstrated remarkable biological activities, including antimicrobial and anti-inflammatory properties .

- Thiazole derivatives have been synthesized and screened for antimicrobial activity against Gram-negative bacteria E. coli and P. mirabilis, as well as Gram-positive bacteria S. aureus and B. subtilis .

Thiazole as a Scaffold in Drug Discovery

- 1,3-Thiazole is a core structure in heterocyclic chemistry and drug design .

- Thiazoles are structural units in medicinal, pharmaceutical, and agrochemical areas .

4-Phenyl-thiazole-based dual inhibitors

- 4-phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) were investigated for pain management .

- Simultaneous inhibition of FAAH and sEH is a new approach for pain management .

- 4-phenyl-thiazole-based analogs are significantly less or not active in mouse sEH compared to human and rat enzymes .

Mechanism of Action

The mechanism by which N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazine vs. Pyridine Derivatives

- Target Compound : The pyrazine ring at position 2 of the thiazole core distinguishes it from analogs like 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds [3a–s] in ). Pyrazine’s electron-deficient nature may enhance π-stacking interactions in target binding compared to pyridine .

- Compounds: Derivatives such as 7d–7j feature 3-chloropyridin-2-yl and bromo-substituted pyrazole groups.

Sulfonamide vs. Other Substituents

- The 3-(methylsulfonamido)phenyl group in the target compound contrasts with substituents like trifluoroethyl (7d), cyclopropyl (7e), and chlorophenyl (7f) in . Sulfonamides typically improve metabolic stability and solubility compared to halogenated or alkyl groups .

- In , the analog N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235644-51-5) replaces the sulfonamide with a chloro-cyanophenyl group, which may reduce hydrogen-bonding capacity but increase hydrophobicity .

Molecular Weight and Lipophilicity

*Estimated based on structural similarity.

Biological Activity

N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrazinyl moiety, which contributes to its unique biological profile. The synthesis typically involves multi-step reactions that create the thiazole core and incorporate the pyrazine and sulfonamide functionalities.

Synthesis Overview :

- The synthesis begins with the preparation of the thiazole ring through cyclization reactions.

- Subsequent steps involve the introduction of the methylsulfonamide and pyrazine groups under controlled conditions to optimize yield and purity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Although detailed mechanisms are still under investigation, it is believed that the compound modulates various signaling pathways, potentially affecting cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, a study conducted by the National Cancer Institute (NCI) assessed related thiazole compounds for their ability to inhibit tumor cell growth. The results showed promising antitumor effects at concentrations as low as 10 µM .

Table 1: Antitumor Activity Comparison

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Compound 19 | 2.8 | 11.4 | 44.7 |

| Compound 28 | 3.3 | 13.1 | 46.8 |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

In addition to antitumor properties, there is evidence suggesting that this compound may possess antimicrobial activity, particularly against various strains of bacteria and fungi. The presence of the sulfonamide group is known to enhance antimicrobial efficacy by interfering with bacterial folate synthesis .

4. Case Studies

Several studies have explored the structure-activity relationships (SAR) of thiazole derivatives, indicating that modifications in substituent groups can significantly influence biological activity.

Case Study: Antituberculosis Activity

A systematic exploration of related compounds revealed that specific modifications around the pyrazole core enhanced anti-tuberculosis activity, suggesting that similar structural features in this compound could also yield potent anti-mycobacterial agents .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in oncology and infectious diseases. Ongoing studies focusing on its mechanism of action and SAR will provide deeper insights into its therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for N-(3-(methylsulfonamido)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis of thiazole-carboxamide derivatives typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and cyclization. For example:

- Step 1 : Use HATU or EDCI as coupling agents for amide bond formation between pyrazine-2-carboxylic acid and thiazole intermediates under inert atmospheres (e.g., N₂) .

- Step 2 : Introduce methylsulfonamido groups via nucleophilic substitution with methanesulfonyl chloride in the presence of triethylamine .

- Characterization : Employ ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ 7.59 ppm for aromatic protons in CDCl₃ ), HPLC for purity assessment (>95% ), and ESI-MS for molecular weight validation.

Q. What are common impurities generated during synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted starting materials, regioisomers, and byproducts from incomplete coupling. Mitigation strategies:

- Chromatographic Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers .

- Reaction Monitoring : Track reaction progress via TLC or LC-MS to optimize reaction time and temperature .

- Crystallization : Recrystallize final products in ethanol/water mixtures to remove polar impurities .

Q. Which spectroscopic techniques are most reliable for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR resolves aromatic proton environments (e.g., pyrazine vs. thiazole protons ), while ¹³C NMR confirms carbonyl and sulfonamide groups .

- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]⁺ at m/z 488.64 ).

- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., polymorph identification ).

Advanced Research Questions

Q. How can contradictory biological activity data across assays be resolved for this compound?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., TRPV1 antagonism in calcium flux vs. electrophysiology ).

- Solubility Adjustments : Use DMSO stocks <0.1% to avoid solvent interference in cell-based assays .

- SAR Analysis : Compare analogs (e.g., trifluoromethyl vs. methylsulfonamido substituents ) to identify structural determinants of activity.

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to targets like TRPV1, focusing on hydrogen bonding with sulfonamide and pyrazine motifs .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes .

- QSAR Models : Train models using descriptors like logP, TPSA, and H-bond acceptors to predict bioavailability .

Q. How can crystallographic studies address polymorphism in this compound?

- Methodological Answer :

- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., acetone, DMF) to induce different crystalline forms .

- SC-XRD : Compare unit cell parameters (e.g., space group P2₁2₁2₁ vs. C2/c ) to map polymorph stability.

- DSC/TGA : Correlate thermal events (melting points, decomposition) with crystallographic data .

Q. What in vitro assays best evaluate metabolic stability and CYP inhibition?

- Methodological Answer :

- Microsomal Stability : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to calculate IC₅₀ values .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl ) to reduce oxidative metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.